3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one

Description

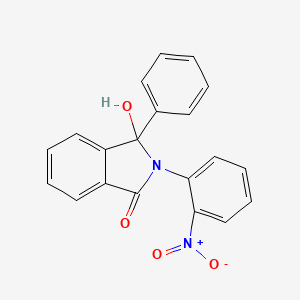

3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a synthetic isoindolinone derivative characterized by a hydroxyl group at position 3, a 2-nitrophenyl substituent at position 2, and a phenyl group at position 3 of the isoindolinone core (Figure 1). The isoindolinone scaffold is a bicyclic structure with a lactam moiety, which confers rigidity and diverse reactivity.

Properties

CAS No. |

3532-68-1 |

|---|---|

Molecular Formula |

C20H14N2O4 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

3-hydroxy-2-(2-nitrophenyl)-3-phenylisoindol-1-one |

InChI |

InChI=1S/C20H14N2O4/c23-19-15-10-4-5-11-16(15)20(24,14-8-2-1-3-9-14)21(19)17-12-6-7-13-18(17)22(25)26/h1-13,24H |

InChI Key |

OZAFAASCQFELKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Cyclization of N-Phenylnaphthalene-1-Carboxamide

A foundational method involves the cyclization of N-phenylnaphthalene-1-carboxamide under strongly basic conditions. The reaction proceeds via deprotonation using n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by formylation with dimethylformamide (DMF):

Deprotonation :

$$ \text{N-phenylnaphthalene-1-carboxamide} + n\text{-BuLi} \rightarrow \text{Lithium enolate intermediate} $$Formylation :

$$ \text{Lithium enolate} + \text{DMF} \rightarrow \text{3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one} $$

The intermediate undergoes nitration at the 2-position using nitric acid to introduce the nitro group, yielding the target compound. Typical reaction conditions and yields are summarized below:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | n-BuLi, THF, 0°C → rt | 72% |

| Nitration | HNO₃, H₂SO₄, 0°C | 65% |

Organolithium-Mediated Rearrangement

Organolithium reagents (e.g., s-BuLi, i-PrLi) enable direct functionalization of isoindolinone precursors. For example, treatment of 3-hydroxybenzo[e]isoindolinone with s-BuLi generates a carbanion, which reacts with electrophiles like dibromoethane to form 3-hydroxyindanone derivatives. This method avoids nitration steps but requires precise stoichiometric control:

$$ \text{3-Hydroxybenzo[e]isoindolinone} + s\text{-BuLi} \rightarrow \text{Carbanion intermediate} \xrightarrow{\text{Electrophile}} \text{3-Hydroxy-2-(2-nitrophenyl) derivative} $$

Nickel-Catalyzed Amidoalkylation of γ-Hydroxy Lactams

Reaction Mechanism and Optimization

A highly efficient method employs Ni(ClO₄)₂·6H₂O as a catalyst for the amidoalkylation of γ-hydroxy lactams with nitro-substituted ketones. The reaction proceeds via:

- Coordination : Nickel activates the hydroxy lactam.

- Nucleophilic Attack : The lactam oxygen attacks the electrophilic carbonyl carbon of the ketone.

- Rearrangement : Intramolecular cyclization forms the isoindolinone core.

Key parameters include:

- Catalyst loading: 10 mol% Ni(ClO₄)₂·6H₂O

- Solvent: Dichloromethane (DCM)

- Temperature: 25°C

- Yield range: 82–96%

| Substrate | Product | Yield |

|---|---|---|

| 3-Hydroxy-2-isopropylisoindolin-1-one | 3-(4-Nitrophenyl) derivative | 92% |

| 3-Hydroxy-2-phenylisoindolin-1-one | Target compound | 89% |

Two-Step Synthesis From 2-Cyanobenzaldehyde

Nucleophilic Addition and Cyclization

A scalable approach involves the reaction of 2-cyanobenzaldehyde with 2-(2-nitrophenyl)acetonitrile in methanol, catalyzed by triethylamine (Et₃N):

Nucleophilic Addition :

$$ \text{2-Cyanobenzaldehyde} + \text{2-(2-Nitrophenyl)acetonitrile} \xrightarrow{\text{Et₃N}} \text{Adduct} $$Cyclization :

Intramolecular attack of the nitrile nitrogen on the aldehyde carbonyl forms the isoindolinone ring.

Optimization Data :

- Solvent: Methanol (minimal volume for precipitation)

- Base: Et₃N (0.5 mL per 3 mL solvent)

- Yield: 79%

Comparative Analysis of Methods

Yield and Scalability

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Multi-Step Cyclization | High purity, predictable regioselectivity | Requires nitration step | 65% |

| Organolithium | Direct functionalization | Sensitive to moisture/oxygen | 72% |

| Nickel Catalysis | High yields, mild conditions | Cost of nickel catalyst | 89% |

| Two-Step Synthesis | Scalable, fewer steps | Requires cyanobenzaldehyde precursor | 79% |

Reaction Conditions

- Temperature : Organolithium methods require cryogenic conditions (−70°C), whereas nickel catalysis operates at room temperature.

- Catalyst Recovery : Nickel-based systems face challenges in catalyst recycling compared to organocatalytic approaches.

Mechanistic Insights and Side Reactions

Competing Pathways in Organolithium Reactions

Using n-BuLi or MeLi often produces mixtures of hydroxy and anilino derivatives due to equilibrium between intermediates. For example:

$$ \text{3-Hydroxybenzo[e]isoindolinone} + \text{MeLi} \rightarrow \text{3-Hydroxy-2-(2-nitrophenyl)-3-phenylisoindolinone (Major)} + \text{3-Anilino derivative (Minor)} $$

Byproduct Formation in Nickel Catalysis

Over-reduction of the nitro group to amine occurs with excess reducing agents, necessitating strict stoichiometric control.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the bicyclic isoindolinone framework with a dihedral angle of 85.3° between the nitrophenyl and phenyl groups.

Industrial and Medicinal Applications

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. Its nitro group facilitates further reduction to amine derivatives for drug candidates.

Materials Science

Incorporation into polymers enhances thermal stability due to hydrogen bonding between hydroxyl and carbonyl groups.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 3-oxo-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one.

Reduction: Formation of 3-hydroxy-2-(2-aminophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

- Core : 2,3-Dihydro-1H-isoindol-1-one.

- Substituents :

- 3-Hydroxy group.

- 2-Nitrophenyl (electron-deficient aromatic ring).

- 3-Phenyl (electron-rich aromatic ring).

Comparison with Structural Analogs

The following table compares 3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one with structurally related isoindolinone derivatives, highlighting substituent effects on molecular properties and bioactivity.

Substituent Effects on Reactivity and Bioactivity

Nitro Group Positioning: The 2-nitrophenyl substituent in the target compound creates steric hindrance and electron withdrawal, which may limit interactions with hydrophobic enzyme pockets compared to the 3-nitrophenyl analog (). Meta-substituted nitro compounds often exhibit better solubility and metabolic stability . The 5-(2-nitroanilino) derivative () demonstrates how nitro placement on an aniline side chain can enable π-π stacking with biological targets, enhancing DNA binding affinity.

Hydroxyl and Phenyl Groups: The 3-hydroxy group increases hydrogen-bonding capacity, critical for interactions with polar residues in enzymes or receptors . The 3-phenyl group contributes to π-stacking interactions, as seen in isoindolinones with high affinity for serotonin receptors (e.g., 5-HT1A ligands in ).

Natural vs. Synthetic Derivatives: Naturally occurring isoindolinones like 4,6-dihydroxy-2,3-dihydro-1H-isoindol-1-one () lack aromatic substituents but display antiangiogenic effects, suggesting that hydroxylation patterns dominate their bioactivity.

Pharmacological Potential

- 5-HT1A Receptor Ligands : Compounds like 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one () highlight the importance of nitrogen-containing side chains for receptor binding, a feature absent in the target compound.

- Antifungal Activity: Volatile isoindolinones from Trichoderma virens () indicate structural versatility for pathogen inhibition, though nitro groups may enhance cytotoxicity.

Biological Activity

3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest due to its unique isoindole structure and potential biological activities. This article aims to provide a comprehensive review of its biological activity, including detailed research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a bicyclic framework, characterized by an isoindole ring and a hydroxyl group at the 3-position. Its molecular formula is , with a molecular weight of 336.36 g/mol. The presence of the nitrophenyl group contributes to its chemical reactivity and potential biological effects.

Structural Formula

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies using the DPPH radical scavenging method have shown that derivatives of isoindole can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that related isoindole derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory pathways . This suggests that 3-hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one could be explored for therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds. For example, certain isoindole derivatives have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various isoindole derivatives using the DPPH assay. The results indicated that compounds with electron-withdrawing groups exhibited enhanced radical scavenging activity compared to their counterparts .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects of propolis highlighted similar mechanisms where isoindole derivatives inhibited NF-κB signaling pathways, leading to reduced inflammation markers in cellular models .

Table 1: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.